molecular formula C17H12Cl2N2S B12600246 3-(Benzylsulfanyl)-6-(3,4-dichlorophenyl)pyridazine CAS No. 650635-07-7

3-(Benzylsulfanyl)-6-(3,4-dichlorophenyl)pyridazine

Cat. No.: B12600246
CAS No.: 650635-07-7
M. Wt: 347.3 g/mol
InChI Key: GGXFHNAINFKFMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzylsulfanyl)-6-(3,4-dichlorophenyl)pyridazine is a chemical compound that belongs to the class of pyridazines Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2 This particular compound features a benzylsulfanyl group at the 3-position and a 3,4-dichlorophenyl group at the 6-position of the pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylsulfanyl)-6-(3,4-dichlorophenyl)pyridazine typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a 1,4-diketone or its equivalent. This step forms the core structure of the compound.

    Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a benzylthiol with a suitable leaving group on the pyridazine ring.

    Introduction of the 3,4-Dichlorophenyl Group: The 3,4-dichlorophenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a suitable precursor.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Benzylsulfanyl)-6-(3,4-dichlorophenyl)pyridazine can undergo various types of chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorines on the 3,4-dichlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas (H₂) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Benzylsulfanyl)-6-(3,4-dichlorophenyl)pyridazine has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent.

    Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(Benzylsulfanyl)-6-(3,4-dichlorophenyl)pyridazine would depend on its specific application. For example, if it is being studied as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dichlorophenyl)-1,1-dimethylurea: Known for its use as a herbicide.

    3,4-Dichlorophenylhydrazine: Used in the synthesis of various pharmaceuticals.

Uniqueness

3-(Benzylsulfanyl)-6-(3,4-dichlorophenyl)pyridazine is unique due to the presence of both the benzylsulfanyl and 3,4-dichlorophenyl groups on the pyridazine ring. This combination of functional groups may confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

650635-07-7

Molecular Formula

C17H12Cl2N2S

Molecular Weight

347.3 g/mol

IUPAC Name

3-benzylsulfanyl-6-(3,4-dichlorophenyl)pyridazine

InChI

InChI=1S/C17H12Cl2N2S/c18-14-7-6-13(10-15(14)19)16-8-9-17(21-20-16)22-11-12-4-2-1-3-5-12/h1-10H,11H2

InChI Key

GGXFHNAINFKFMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(C=C2)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.